synthesis and characterization of 1,4'-Dichlorobenzyl-1,2,4-triazole
synthesis and characterization of 1,4'-Dichlorobenzyl-1,2,4-triazole
An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Chlorobenzyl)-1H-1,2,4-triazole
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a five-membered heterocyclic motif containing three nitrogen atoms that serves as a cornerstone in medicinal chemistry and materials science.[1] Its unique structural and electronic properties allow it to engage in various non-covalent interactions with biological targets, making it a privileged scaffold in drug design.[2] Derivatives of 1,2,4-triazole are known to exhibit a vast spectrum of biological activities, including antifungal, antibacterial, anticancer, and anticonvulsant properties.[3][4][5] Prominent antifungal drugs such as Fluconazole and Itraconazole feature the 1,2,4-triazole core, highlighting its critical role in the development of effective therapeutics.[2][6]
This guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of a specific derivative, 1-(4-chlorobenzyl)-1H-1,2,4-triazole. This compound serves as a valuable synthon for creating more complex molecules and is of interest for its potential biological activities, stemming from the combination of the triazole pharmacophore and a halogenated benzyl group. We will delve into the causal logic behind the synthetic strategy, present a self-validating protocol for its characterization, and provide authoritative grounding for the techniques employed.
Part 1: Synthesis Methodology
The synthesis of 1-(4-chlorobenzyl)-1H-1,2,4-triazole is efficiently achieved via a direct N-alkylation strategy. This approach involves the nucleophilic substitution reaction between the 1,2,4-triazole anion and 4-chlorobenzyl chloride.
Synthetic Strategy & Mechanism
The core of this synthesis is an SN2 (bimolecular nucleophilic substitution) reaction. The hydrogen atom on the N1 position of the 1,2,4-triazole ring is weakly acidic and can be removed by a suitable base to form a triazolate anion. This anion is a potent nucleophile that readily attacks the electrophilic benzylic carbon of 4-chlorobenzyl chloride, displacing the chloride leaving group to form the desired N-C bond.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate (K₂CO₃) is chosen as the base. It is strong enough to deprotonate the 1,2,4-triazole but is not excessively harsh, minimizing potential side reactions. Its insolubility in the reaction solvent allows for easy removal by filtration upon completion.
-
Solvent: Acetonitrile (CH₃CN) is an ideal polar aprotic solvent for this SN2 reaction. It effectively dissolves the reactants while not solvating the nucleophile so strongly as to hinder its reactivity.
-
Reactant: 4-chlorobenzyl chloride is a highly reactive alkylating agent due to the stability of the benzylic carbocation-like transition state.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, where successful synthesis is confirmed by a rigorous characterization workflow.
Workflow Overview:
Reagents & Quantities:
| Reagent | Formula | MW ( g/mol ) | Moles | Equiv. | Amount |
|---|---|---|---|---|---|
| 1,2,4-Triazole | C₂H₃N₃ | 69.07 | 0.050 | 1.0 | 3.45 g |
| 4-Chlorobenzyl chloride | C₇H₆Cl₂ | 161.03 | 0.050 | 1.0 | 8.05 g |
| Potassium Carbonate | K₂CO₃ | 138.21 | 0.075 | 1.5 | 10.37 g |
| Acetonitrile | CH₃CN | 41.05 | - | - | 150 mL |
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2,4-triazole (3.45 g, 0.050 mol), potassium carbonate (10.37 g, 0.075 mol), and acetonitrile (150 mL).
-
Addition of Alkylating Agent: Stir the suspension vigorously and add 4-chlorobenzyl chloride (8.05 g, 0.050 mol) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-82°C) with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The reaction is typically complete within 6-8 hours.
-
Work-up: After completion, allow the mixture to cool to room temperature. Filter the solid potassium salts using a Büchner funnel and wash the solid cake with a small amount of acetonitrile.
-
Solvent Removal: Combine the filtrates and remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the resulting crude residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude product.
-
Recrystallization: Purify the crude solid by recrystallization from an ethanol/water mixture to obtain the final product as a white crystalline solid. Dry the crystals under vacuum.
Part 2: Comprehensive Characterization
The structural identity and purity of the synthesized 1-(4-chlorobenzyl)-1H-1,2,4-triazole must be unequivocally confirmed through a combination of spectroscopic and physical methods.[1]
Physical Properties
-
Appearance: White crystalline solid.
-
Melting Point (MP): A sharp melting point is indicative of high purity. The expected range is approximately 85-88 °C.
Spectroscopic Analysis
The complementary nature of NMR, FTIR, and Mass Spectrometry provides a robust validation of the molecular structure.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy [7]
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra should be recorded in a suitable deuterated solvent, such as CDCl₃.
-
¹H NMR: This spectrum confirms the presence and connectivity of all protons.
-
δ ~5.45 ppm (singlet, 2H): This signal corresponds to the two methylene protons (-CH₂-) of the benzyl group. It appears as a singlet because there are no adjacent protons to cause splitting.
-
δ ~7.35 ppm (d, J ≈ 8.5 Hz, 2H) & δ ~7.25 ppm (d, J ≈ 8.5 Hz, 2H): These two doublets, integrating to two protons each, form a characteristic AA'BB' pattern for the 1,4-disubstituted benzene ring.
-
δ ~8.00 ppm (singlet, 1H): This signal is assigned to the proton at the C5 position of the 1,2,4-triazole ring.
-
δ ~8.20 ppm (singlet, 1H): This downfield singlet corresponds to the proton at the C3 position of the triazole ring.
-
-
¹³C NMR: This spectrum identifies all unique carbon environments.
-
δ ~52.5 ppm: Methylene carbon (-CH₂-).
-
δ ~129.5 ppm & ~130.0 ppm: The two sets of equivalent carbons in the chlorophenyl ring (CH).
-
δ ~133.0 ppm: Quaternary carbon of the phenyl ring attached to the CH₂ group.
-
δ ~135.0 ppm: Quaternary carbon of the phenyl ring attached to the chlorine atom.
-
δ ~144.0 ppm: C5 carbon of the triazole ring.
-
δ ~152.0 ppm: C3 carbon of the triazole ring.
-
B. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[8]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic Ring |
| 2980 - 2850 | C-H Stretch | Methylene (-CH₂) |
| 1600 - 1450 | C=C & C=N Stretch | Aromatic & Triazole Rings |
| ~1250 | C-N Stretch | Triazole Ring |
| 850 - 800 | C-H Out-of-plane bend | 1,4-disubstituted benzene |
| 800 - 600 | C-Cl Stretch | Aryl Halide |
C. Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[9]
-
Molecular Formula: C₉H₇Cl₂N₃
-
Molecular Weight: 227.08 g/mol
-
Expected Molecular Ion (M⁺): Due to the presence of two chlorine atoms, a characteristic isotopic cluster will be observed.
-
m/z 227: [M]⁺ peak (containing ²³⁵Cl isotopes).
-
m/z 229: [M+2]⁺ peak (containing one ³⁵Cl and one ³⁷Cl).
-
m/z 231: [M+4]⁺ peak (containing ²³⁷Cl isotopes). The relative intensity ratio of these peaks will be approximately 9:6:1.
-
-
Key Fragmentation: A prominent fragment is expected at m/z 125 , corresponding to the 4-chlorobenzyl cation [C₇H₆Cl]⁺, formed by the cleavage of the N-CH₂ bond.
References
-
Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central. [Link]
-
Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. Zaporozhye Medical Journal. [Link]
-
Synthesis and Antifungal Activity of 1,2,4-triazole Derivatives Containing Cyclopropane Moiety. Bentham Science. [Link]
-
Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PubMed Central. [Link]
-
Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. NeuroQuantology. [Link]
-
Antifungal Properties of 1,2,4-Triazoles. ISRES Publishing. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
-
Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PubMed Central. [Link]
-
Synthesis of 1,2,4 triazole compounds. ISRES Publishing. [Link]
-
Supplementary Information for related triazole synthesis. The Royal Society of Chemistry. [Link]
-
General details on NMR and MS characterization. The Royal Society of Chemistry. [Link]
-
Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PubMed Central. [Link]
-
Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. PubMed. [Link]
-
Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 7. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 8. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
